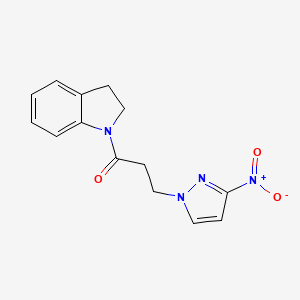
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-ethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DIMETHYL-4-ISOXAZOLYL)-N’-(2-ETHOXYPHENYL)THIOUREA is a thiourea derivative that features an isoxazole ring and an ethoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYL-4-ISOXAZOLYL)-N’-(2-ETHOXYPHENYL)THIOUREA typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 2-ethoxyaniline in the presence of a thiourea reagent. The reaction conditions may include:
- Solvent: Common solvents include ethanol, methanol, or acetonitrile.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYL-4-ISOXAZOLYL)-N’-(2-ETHOXYPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYL-4-ISOXAZOLYL)-N’-(2-ETHOXYPHENYL)THIOUREA would depend on its specific biological or chemical activity. Generally, thiourea derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The isoxazole ring and ethoxyphenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-DIMETHYL-4-ISOXAZOLYL)-N’-(2-METHOXYPHENYL)THIOUREA: Similar structure but with a methoxy group instead of an ethoxy group.
N-(3,5-DIMETHYL-4-ISOXAZOLYL)-N’-(2-HYDROXYPHENYL)THIOUREA: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
N-(3,5-DIMETHYL-4-ISOXAZOLYL)-N’-(2-ETHOXYPHENYL)THIOUREA is unique due to the specific combination of the isoxazole ring and the ethoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(2-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C14H17N3O2S/c1-4-18-12-8-6-5-7-11(12)15-14(20)16-13-9(2)17-19-10(13)3/h5-8H,4H2,1-3H3,(H2,15,16,20) |
InChI Key |
FKLFFUQSFXRRHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=C(ON=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)benzyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10963647.png)



![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963666.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10963679.png)
![3,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10963684.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10963692.png)


![2-(3-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10963716.png)
![5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10963733.png)

![3-(4-ethoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10963744.png)
